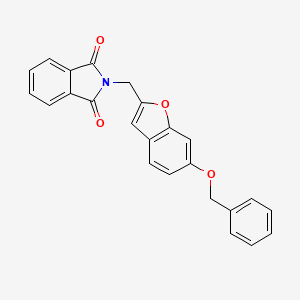

2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione

Vue d'ensemble

Description

2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione is a complex organic compound that features a benzofuran moiety linked to an isoindole-1,3-dione structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione typically involves multiple steps. One common method includes the following steps:

Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Benzyloxy Substitution: The benzofuran derivative is then subjected to a benzyloxy substitution reaction, often using benzyl bromide in the presence of a base such as potassium carbonate.

Coupling with Isoindole-1,3-dione: The final step involves coupling the benzyloxy-benzofuran derivative with isoindole-1,3-dione. This can be achieved through a nucleophilic substitution reaction, where the benzofuran derivative acts as a nucleophile attacking the isoindole-1,3-dione.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the benzyloxy group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Benzyl bromide with potassium carbonate in an organic solvent like dimethylformamide.

Major Products

Oxidation: Oxidized benzofuran derivatives.

Reduction: Debenzylated benzofuran derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that isoindole derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit the growth of various cancer cell lines:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .

- Case Study : A study demonstrated the efficacy of similar isoindole compounds in reducing tumor size in xenograft models of breast and lung cancer .

Anti-inflammatory Properties

The compound has been reported to modulate inflammatory responses:

- Cytokine Modulation : It can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β, potentially offering therapeutic benefits for inflammatory diseases .

- Clinical Relevance : This property suggests its use in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Effects

Preliminary studies suggest that this compound may provide neuroprotective effects:

- Mechanism : It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's .

- Research Findings : Animal models have shown improved cognitive function when treated with isoindole derivatives following neurotoxic insults .

Pharmaceutical Development

The unique chemical structure of 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione makes it a candidate for drug development:

- Drug Formulations : Its potential as a lead compound in synthesizing new pharmaceuticals targeting cancer and inflammation is being explored.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups:

- Synthetic Pathways : Researchers are investigating synthetic routes that utilize this isoindole derivative to create novel compounds with enhanced biological activity.

Mécanisme D'action

The mechanism of action of 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzofuran moiety can interact with aromatic residues in proteins, while the isoindole-1,3-dione structure can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Methoxyphenyl)benzofuran

- 2-(4-Methylphenyl)benzofuran

- 2-(3,4-Dimethoxyphenyl)benzofuran

- 5-(Benzofuran-2-yl)benzo[d][1,3]dioxole

Uniqueness

2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione is unique due to the presence of both the benzyloxy-benzofuran and isoindole-1,3-dione moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both chemical and biological research.

Activité Biologique

The compound 2-(6-Benzyloxy-benzofuran-2-ylmethyl)-isoindole-1,3-dione (C24H17NO4) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C24H17NO4

- Molecular Weight: 393.39 g/mol

- CAS Registry Number: 101081-07-6

Biological Activity Overview

Research indicates that compounds with benzofuran and isoindole scaffolds exhibit a variety of biological activities, including:

- Anticancer Activity

- Antioxidant Effects

- Antimicrobial Properties

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of autophagy pathways. This was evidenced by the conversion of LC3I to LC3II and downregulation of p62 in treated cervical cancer cell lines such as SiHa and C33a .

- Cell Line Studies : In vitro studies have shown that derivatives of benzofuran compounds can exhibit IC50 values less than 40 µM against various cancer cell lines, indicating significant cytotoxicity . For instance, compounds similar to the target molecule demonstrated substantial growth inhibition across several cancer types, including ovarian and lung cancers.

- Case Studies : A notable study reported a series of benzofuran derivatives exhibiting promising antitumor activity against human ovarian cancer cell lines with IC50 values ranging from 11 µM to 12 µM . These findings suggest that modifications at specific positions on the benzofuran ring enhance anticancer efficacy.

Antioxidant Activity

Benzofuran derivatives are known for their antioxidant properties, which can contribute to their anticancer effects. The ability to scavenge free radicals and reduce oxidative stress is critical in preventing cancer cell proliferation .

Antimicrobial Properties

Preliminary studies have indicated that benzofuran-containing compounds possess antimicrobial activities against various pathogens. This broad-spectrum effect is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize that the presence of specific functional groups on the benzofuran and isoindole moieties significantly influences biological activity. For example:

- The introduction of electron-donating groups at certain positions enhances anticancer activity.

- The ester group at the C-2 position has been identified as crucial for cytotoxic effects .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-[(6-phenylmethoxy-1-benzofuran-2-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO4/c26-23-20-8-4-5-9-21(20)24(27)25(23)14-19-12-17-10-11-18(13-22(17)29-19)28-15-16-6-2-1-3-7-16/h1-13H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDULCYLUWIUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(O3)CN4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.